

Crystal Structure of Gold-Yttrium Intermetallic Compounds: A Technical Guide

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Compound of Interest

Compound Name: Gold;yttrium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of intermetallic compounds formed between gold (Au) and yttrium (Y). This information is critical for understanding the material properties and potential applications of these alloys in various scientific and technological fields. The data presented is compiled from experimental studies and theoretical calculations, highlighting both established structures and areas where further research is needed.

Crystallographic Data of Au-Y Intermetallic Compounds

The Au-Y binary system is characterized by a series of intermetallic compounds with distinct crystal structures. The following table summarizes the available crystallographic data for these phases. It is important to note that for several of these compounds, complete and unambiguous crystal structure data is not yet available in the published literature.

Compound	Pearson Symbol	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Notes
AuY	cP2	Cubic	Pm-3m	-	-	-	90	90	90	Experimentally observed as B2 type after rapid quench; theoretical calculations suggest a more stable B33 structure. [1]
Au ₂ Y (RT)	tI6	Tetragonal	I4/mmm	3.692	3.692	8.981	90	90	90	MoSi ₂ -type structure.
Au ₂ Y (HT)	oC12	Orthorhombic	Imma	4.658	7.340	8.200	90	90	90	CeCu ₂ -type structure

										ure, stable at high temp eratur es.
										Cryst allogr aphic data not found in the revie wed literat ure.
Au ₃ Y	-	-	-	-	-	-	-	-	-	
										Cryst allogr aphic data not found in the revie wed literat ure.
Au _{3.6} Y	-	-	-	-	-	-	-	-	-	
										Cryst allogr aphic data not found in the revie wed literat ure.
Au ₄ Y	-	-	-	-	-	-	-	-	-	Cryst allogr aphic data not found in the

reviewed literature.

Reported to adopt the Gd14 Ag51 structure type. Specific lattice parameters for Y3Au4 are not readily available.

Y3Au4	hP14	Hexagonal	P6/m	-	-	-	90	90	120
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Y14Au51	hP65	Hexagonal	P6/m	-	-	-	90	90	120
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Reported to adopt the Gd14 Ag51 structure type. Specific

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Au6Y	-	-	-	-	-	-	-	-	-	-	Gas- phase studie s sugge st a C3v geom etry for the Au6Y + cation , which may not repre sent the bulk crysta l
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struct
ure.

Note: "RT" denotes room temperature, and "HT" denotes high temperature. A hyphen (-) indicates that the data was not available in the reviewed literature.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of Au-Y intermetallic compounds relies on well-established crystallographic techniques, primarily X-ray diffraction (XRD). The two main methods employed are Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD).

Synthesis of Au-Y Intermetallic Compounds

The initial step in determining the crystal structure is the synthesis of the intermetallic compound. A common method for preparing binary alloys is arc melting of the constituent elements in the desired stoichiometric ratio under an inert atmosphere (e.g., argon) to prevent oxidation. The resulting ingot is then typically annealed at a specific temperature for an extended period to ensure homogeneity and the formation of the equilibrium phase. For some compounds, rapid quenching from a high temperature may be necessary to obtain a specific metastable phase.^[1]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for phase identification and for the determination of lattice parameters.

Methodology:

- **Sample Preparation:** A small amount of the synthesized alloy is finely ground into a homogeneous powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder.

- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is a fingerprint of the crystalline phases present in the sample. The positions of the diffraction peaks are used to determine the lattice parameters of the unit cell. The intensities of the peaks provide information about the arrangement of atoms within the unit cell. Phase identification is typically achieved by comparing the experimental diffraction pattern to databases of known crystal structures.

Single-Crystal X-ray Diffraction (SCXRD)

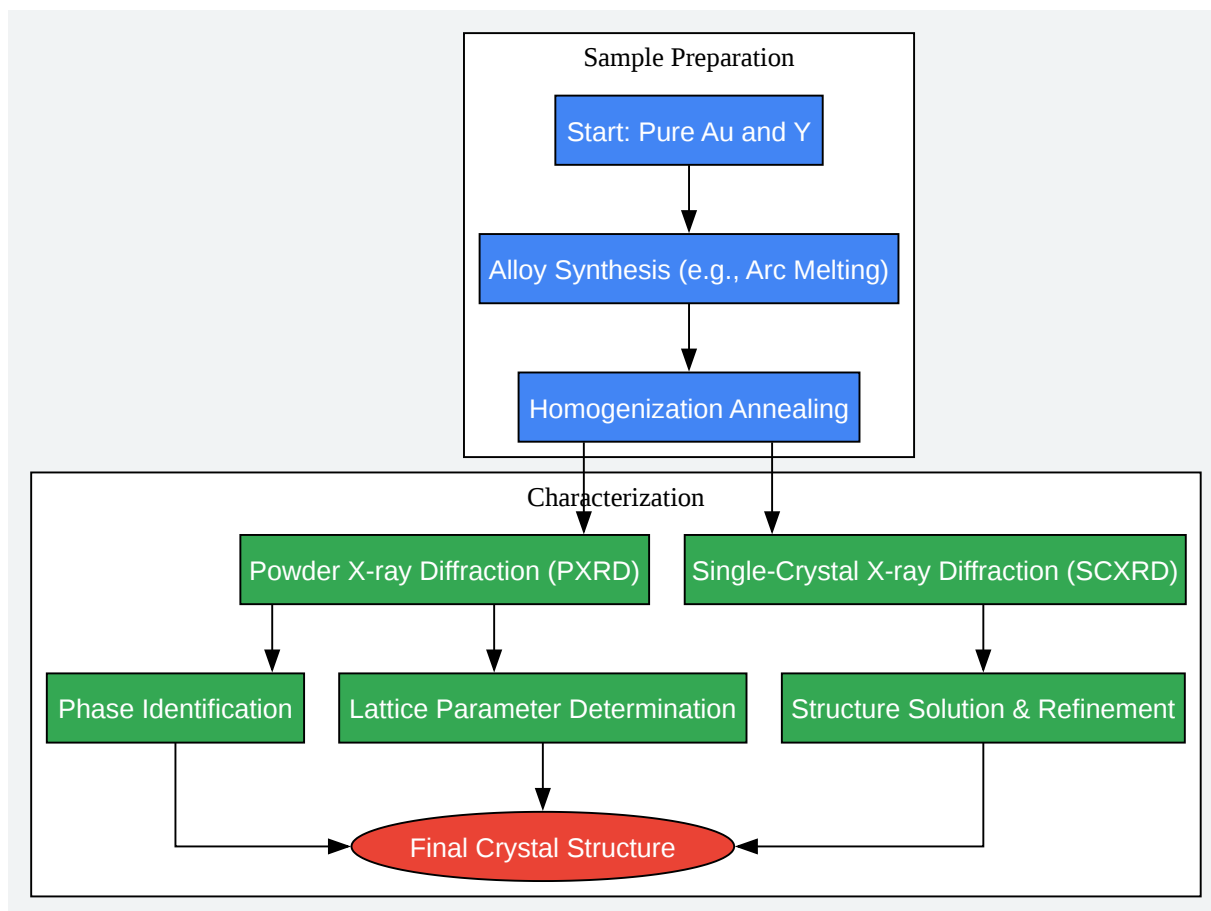
SCXRD provides the most detailed and unambiguous crystal structure determination, including atomic coordinates and bond lengths/angles.

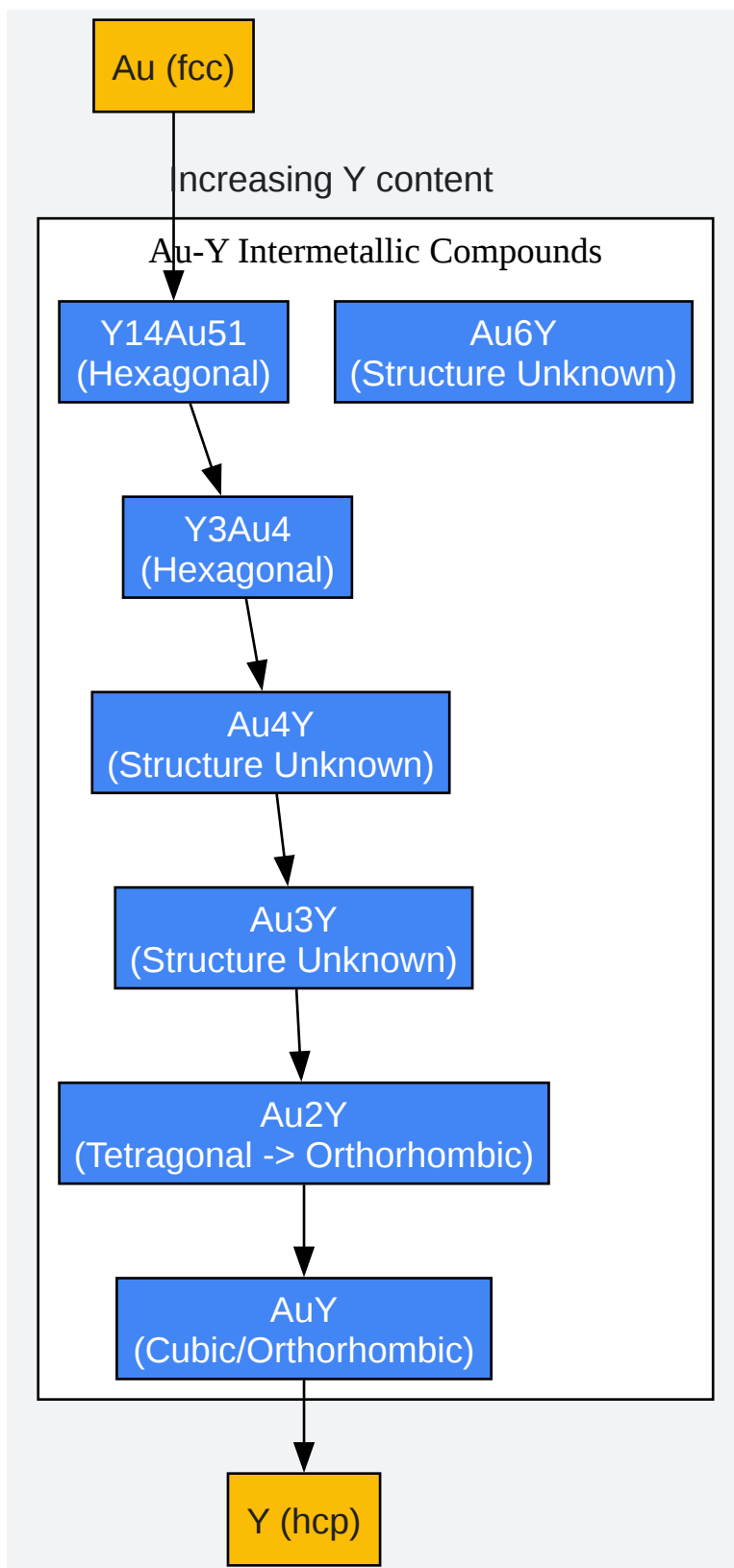
Methodology:

- **Crystal Growth:** A small single crystal of the intermetallic compound is required. This can often be obtained from the slow cooling of a melt or through flux growth methods.
- **Data Collection:** The single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.
- **Structure Solution and Refinement:** The collected data is used to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are then determined by solving the "phase problem." Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Visualizations

Experimental Workflow for Crystal Structure Determination





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References

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